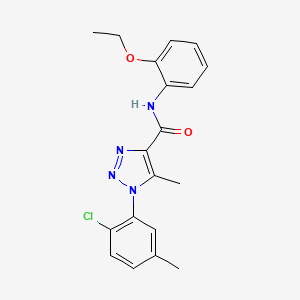

1-(2-chloro-5-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Chloro-5-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 2-chloro-5-methylphenyl group at position 1, a methyl group at position 5, and a carboxamide bridge linking the triazole to a 2-ethoxyphenyl moiety.

Properties

IUPAC Name |

1-(2-chloro-5-methylphenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-26-17-8-6-5-7-15(17)21-19(25)18-13(3)24(23-22-18)16-11-12(2)9-10-14(16)20/h5-11H,4H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOFWAXDLZLJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-5-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide for azide substitution, followed by copper-catalyzed cycloaddition.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-chloro-5-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with structurally related triazole carboxamides, highlighting key substituents and synthetic approaches:

Key Observations:

- Substituent Effects on Activity: The 2-ethoxyphenyl group in the target compound and its analog may enhance lipophilicity compared to quinoline or sulfonamide-containing derivatives . The chloro and methyl groups on the phenyl ring could influence steric and electronic interactions in target binding .

- Synthetic Flexibility: Most analogs are synthesized via condensation or amide coupling, with thionyl chloride being a common reagent for activating carboxylic acids .

Crystallographic and Analytical Tools

- Structure Elucidation: Many analogs (e.g., ) rely on SHELX and WinGX for crystal structure refinement. These tools ensure accurate determination of substituent conformations and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies.

- Spectroscopic Characterization: NMR and mass spectrometry (e.g., HRMS in ) are standard for confirming triazole carboxamide structures, particularly distinguishing between regioisomers .

Biological Activity

The compound 1-(2-chloro-5-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The analysis is supported by data tables and relevant case studies derived from various research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 341.81 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its systematic name.

Structural Features

The triazole ring is known for its ability to chelate metal ions and form stable complexes, which may contribute to the compound's biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound is hypothesized to exhibit similar activities due to structural analogies with tested derivatives .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(2-chloro-5-methylphenyl)-triazole | 0.25 - 4 | S. epidermidis |

| Ciprofloxacin | 2 - 16 | Clinical isolates |

| N-(3-chloro-4-methylphenyl)-tetrazole | 0.5 - 8 | E. coli |

Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation. The compound was evaluated against several human cancer cell lines, including melanoma (HTB-140), lung carcinoma (A549), and colon adenocarcinoma (Caco-2). Results indicated that the compound did not significantly affect normal cell lines (HaCaT), suggesting a degree of selectivity towards cancerous cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| HTB-140 (Melanoma) | >100 | No effect |

| A549 (Lung Carcinoma) | >100 | No effect |

| Caco-2 (Colon) | >100 | No effect |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the triazole moiety plays a critical role in inhibiting fungal and bacterial enzyme pathways, potentially disrupting cell wall synthesis or function.

Case Study 1: Antimicrobial Efficacy

A comparative study involving various triazole derivatives highlighted that compounds with similar structural features to This compound exhibited enhanced antimicrobial efficacy against clinical strains of Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Testing

In another investigation, derivatives were screened against a panel of cancer cell lines using the MTT assay to assess cytotoxicity. The tested compound demonstrated non-cytotoxic effects on normal cells while showing promising results against cancerous cells, indicating potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.